CGGK

Brain targeting Nanoparticle delivery siRNA therapy

CGGK is the only validated negative control peptide for CAQK-based brain injury targeting studies. Matched for length and overall charge, it controls for non-specific electrostatic and size-based interactions with the extracellular matrix. Quantitative evidence shows CGGK-conjugated nanoparticles accumulate 35-fold less in brain injury sites vs. CAQK, and the peptide is completely washed out within 3 hours, while CAQK signal persists. Substituting with a generic scrambled peptide fundamentally compromises experimental validity. Ensure rigorous, reproducible CAQK experiments by using the correct, matched control—purchase high-purity CGGK today.

Molecular Formula C13H25N5O5S
Molecular Weight 363.44 g/mol
Cat. No. B15550040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGGK
Molecular FormulaC13H25N5O5S
Molecular Weight363.44 g/mol
Structural Identifiers
InChIInChI=1S/C13H25N5O5S/c14-4-2-1-3-9(13(22)23)18-11(20)6-16-10(19)5-17-12(21)8(15)7-24/h8-9,24H,1-7,14-15H2,(H,16,19)(H,17,21)(H,18,20)(H,22,23)/t8-,9-/m0/s1
InChIKeyVBVAVFMEOSMTQB-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CGGK Control Peptide: Technical Specifications and Role in Targeted Brain Injury Research


CGGK (CAS 1253739-14-8) is a synthetic tetrapeptide with the sequence Cys-Gly-Gly-Lys, serving as a critical control in studies investigating the brain injury-targeting peptide CAQK (Cys-Ala-Gln-Lys) [1]. As a non-targeting control, CGGK is matched for length and overall charge to CAQK, enabling researchers to discriminate between specific and non-specific peptide accumulation at sites of neuropathology [2]. This control is essential for validating the selectivity of CAQK-based drug delivery and imaging systems, and for establishing baseline signals in biodistribution studies [3].

Why Off-the-Shelf Peptide Controls Are Inadequate for CAQK-Specific Brain Targeting Studies


Substituting CGGK with a generic control peptide (e.g., scrambled sequence, unrelated tetrapeptide, or vehicle-only control) fundamentally compromises the validity of experiments involving CAQK. CGGK is specifically designed to match the length and overall charge of CAQK, thereby controlling for non-specific electrostatic and size-based interactions with the complex extracellular matrix of injured brain tissue [1]. In contrast, a mismatched control peptide would fail to account for these variables, potentially leading to false-positive interpretations of CAQK's targeting efficiency. The quantitative evidence presented below demonstrates that while CAQK robustly and specifically binds to injury-associated proteoglycans, CGGK exhibits negligible binding and is rapidly cleared, establishing a clear benchmark for true targeting [2][3].

CGGK Quantitative Performance Data: Direct Comparisons Against Targeting Peptide CAQK


In Vivo Accumulation: CGGK Exhibits 35-Fold Lower Brain Injury Homing vs. CAQK-Conjugated Nanoparticles

In a mouse model of penetrating brain injury, systemically administered porous silicon nanoparticles (PSiNPs) conjugated with CGGK (CGGK-PSiNPs) showed markedly lower accumulation at the injury site compared to those conjugated with CAQK (CAQK-PSiNPs) [1]. The difference in accumulation was quantified via time-gated luminescence imaging, providing a direct, quantitative measure of targeting efficiency [1]. This data establishes CGGK as a robust negative control, confirming that the observed 35-fold enhancement is attributable to CAQK's specific targeting mechanism rather than non-specific nanoparticle accumulation or peptide charge effects [1].

Brain targeting Nanoparticle delivery siRNA therapy Traumatic brain injury

Ex Vivo Binding Specificity: CGGK-Nanoparticles Exhibit Negligible Binding to Injured Brain Sections

In overlay binding experiments using mouse brain sections, silver nanoparticles conjugated with CGGK (CGGK-NPs) exhibited negligible binding to the injured cortex and corpus callosum, in stark contrast to CAQK-NPs which showed strong and specific binding to these regions [1]. This qualitative difference was confirmed by inhibition studies, where excess free CAQK nearly abolished the binding of CAQK-NPs, validating the specificity of the interaction [1]. The lack of signal from CGGK-NPs confirms that the observed binding of CAQK is not due to non-specific nanoparticle or peptide interactions with the tissue [1].

Ex vivo binding Brain injury Nanoparticle Histology

Proteomic Target Identification: CGGK Affinity Column Fails to Capture CAQK-Specific Chondroitin Sulfate Proteoglycans

Affinity chromatography using immobilized CGGK and CAQK peptides, followed by mass spectrometry proteomics, was performed on extracts from injured mouse brains to identify the molecular targets of CAQK [1]. The analysis revealed that specific extracellular matrix proteins, including Versican core protein (VCAN) and Hyaluronan and proteoglycan link protein 4 (HAPLN4), were exclusively present in the eluates from the CAQK column and were not detected (denoted by '—') in the eluates from the CGGK control column [1]. This data provides molecular-level evidence that CGGK lacks affinity for the chondroitin sulfate proteoglycan (CSPG)-rich complexes that constitute the binding epitope for CAQK in brain injuries [1].

Affinity chromatography Proteomics Extracellular matrix Target identification

Tissue Retention and Clearance: CGGK is Rapidly Washed Out from Injured Brain Compared to Sustained CAQK Retention

Following intravenous administration in a mouse model of acute brain injury, the fluorescence signal from FAM-labeled CGGK was completely washed out from the brain tissue within 3 hours post-injection [1]. In contrast, the signal from FAM-labeled CAQK remained clearly visible at the injury site at the same 3-hour time point [1]. This rapid clearance of CGGK contrasts sharply with the sustained retention of CAQK, indicating that CAQK's interaction with the extracellular matrix confers a significant advantage in tissue residence time, which is critical for therapeutic or diagnostic applications [1].

Biodistribution Pharmacokinetics Peptide clearance Brain retention

Recommended Scientific and Preclinical Application Scenarios for CGGK Control Peptide


Validation of CAQK-Mediated Nanoparticle Homing in In Vivo Brain Injury Models

CGGK is the indispensable negative control for any in vivo study assessing the targeting efficiency of CAQK-conjugated nanoparticles (e.g., PSiNPs, liposomes, polymeric NPs) to sites of traumatic brain injury (TBI), stroke, or multiple sclerosis lesions. As demonstrated by a 35-fold lower accumulation in brain injury sites compared to CAQK-PSiNPs, CGGK-PSiNPs provide the baseline signal for non-specific accumulation [1]. Researchers should use CGGK-PSiNPs as a parallel control group to definitively attribute any enhanced accumulation or therapeutic effect to CAQK's specific targeting mechanism.

Establishing Baseline Signal in Ex Vivo and In Vitro Binding Assays

In histological or cell-based assays designed to study CAQK binding to brain tissue sections or cultured cells (e.g., astrocytes, oligodendrocytes, or brain tumor cells), CGGK must be used as a parallel control to account for non-specific peptide interactions. Data show that CGGK-conjugated nanoparticles exhibit negligible binding to injured brain sections, while CAQK-conjugated counterparts show strong, specific binding [2]. Using CGGK allows for accurate quantification and imaging of specific CAQK binding, preventing false-positive interpretations.

Biochemical Characterization of CAQK-Protein Interactions via Affinity Chromatography

For proteomic or biochemical studies aimed at identifying or validating the molecular targets of CAQK (e.g., CSPGs like versican and HAPLN4), a CGGK-conjugated affinity matrix is a required control. Comparative proteomics using CAQK and CGGK columns demonstrated that CAQK uniquely captures specific ECM components, whereas CGGK shows no detectable binding to these proteins [3]. Researchers must include a CGGK column run in parallel to distinguish true CAQK-binding proteins from background contaminants and non-specific binders.

Pharmacokinetic and Biodistribution Studies to Discriminate Specific Retention from Passive Leakage

In pharmacokinetic studies evaluating the brain retention of CAQK-based therapeutics or diagnostics, CGGK serves as the ideal control for non-specific accumulation due to blood-brain barrier (BBB) disruption. The finding that CGGK is completely washed out from the injured brain within 3 hours, while CAQK signal persists, is critical [4]. CGGK allows researchers to differentiate between transient, passive peptide accumulation from leaky vasculature and the sustained, receptor-mediated retention that is the hallmark of effective CAQK targeting.

Technical Documentation Hub

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36 linked technical documents
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